An In-depth Technical Guide to 2-Chlororesorcinol: Chemical Properties, Structure, and Scientific Applications
An In-depth Technical Guide to 2-Chlororesorcinol: Chemical Properties, Structure, and Scientific Applications
This guide provides a comprehensive technical overview of 2-Chlororesorcinol (2-chloro-1,3-dihydroxybenzene), a significant fine chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, structural elucidation, synthesis, reactivity, and safety considerations of this compound. The insights provided herein are grounded in established scientific literature and aim to facilitate a deeper understanding and application of 2-Chlororesorcinol in research and development endeavors.
Introduction: The Significance of a Chlorinated Phenol
2-Chlororesorcinol, a halogenated derivative of the phenolic compound resorcinol, holds a pivotal position as a versatile building block in organic synthesis.[1] Its unique structural arrangement, featuring two hydroxyl groups and a chlorine atom on a benzene ring, imparts a distinct reactivity profile that is leveraged in the synthesis of a variety of more complex molecules. While its isomer, 4-chlororesorcinol, has found direct applications in cosmetics and hair dye formulations, 2-Chlororesorcinol is primarily valued as a crucial intermediate in the pharmaceutical and dye industries.[2] Understanding its fundamental properties is therefore paramount for its effective utilization in creating novel compounds with potential therapeutic or industrial value.
Molecular Structure and Stereochemistry
The structural integrity of a molecule is the bedrock of its chemical behavior. For 2-Chlororesorcinol, this is no exception. Its architecture dictates its reactivity, physical properties, and potential biological interactions.
Chemical Identity
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IUPAC Name: 2-chlorobenzene-1,3-diol[3]
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Synonyms: 2-Chloro-1,3-dihydroxybenzene, Resorcinol, 2-chloro-[4][5][6]
Structural Elucidation
The precise arrangement of atoms in 2-Chlororesorcinol has been determined through various analytical techniques. While detailed crystallographic data, including specific bond lengths and angles, are available through resources like the Crystallography Open Database (COD) under accession numbers such as 4127140, a general understanding of its planar aromatic structure is fundamental.[3] The benzene ring provides a rigid scaffold, with the two hydroxyl groups and the chlorine atom influencing the electron density distribution and, consequently, the molecule's reactivity.
Caption: Chemical structure of 2-Chlororesorcinol.
Physicochemical Properties
The physical and chemical properties of 2-Chlororesorcinol are critical for its handling, purification, and application in various reaction conditions.
| Property | Value | Source |
| Appearance | White solid | [1] |
| Melting Point | 94-99 °C | [1] |
| Boiling Point | 244.1 °C at 760 mmHg | [1] |
| Density | 1.471 g/cm³ | [1] |
| Water Solubility | Soluble | [2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, and benzene. | [2] |
| pKa (predicted for 4-Chlororesorcinol) | 8.28 ± 0.10 | [7] |
| LogP (predicted for 4-Chlororesorcinol) | 0.895 at 25°C | [7] |
Synthesis and Reactivity
The synthesis of 2-Chlororesorcinol and its subsequent reactivity are of primary interest to synthetic chemists.
Synthetic Pathways
The most common laboratory and industrial preparations of 2-Chlororesorcinol start from resorcinol. One established method involves the direct chlorination of resorcinol. The reaction conditions must be carefully controlled to favor the formation of the 2-chloro isomer and minimize the production of other chlorinated byproducts.
Exemplary Synthetic Protocol: A detailed protocol for the synthesis of 2-chlororesorcinol is not available in the provided search results. However, a general approach involves the reaction of resorcinol with a chlorinating agent in a suitable solvent. The choice of chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) and reaction conditions (temperature, catalyst) will significantly influence the yield and isomeric purity of the product.
Reactivity Profile
The reactivity of 2-Chlororesorcinol is governed by the interplay of its three functional groups: the two activating hydroxyl groups and the deactivating but ortho-, para-directing chlorine atom.
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Electrophilic Aromatic Substitution: The hydroxyl groups are strong activating groups, directing incoming electrophiles to the ortho and para positions. The chlorine atom, while deactivating the ring towards electrophilic attack through its inductive effect, also directs to the ortho and para positions via resonance.[8] This complex interplay of electronic effects makes the prediction of substitution patterns non-trivial and often leads to a mixture of products. The reaction of phenolic compounds with electrophiles like hypochlorous acid is a well-studied example of electrophilic aromatic substitution.[9][10]
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Reactions of the Hydroxyl Groups: The phenolic hydroxyl groups can undergo typical reactions such as etherification, esterification, and O-alkylation. These reactions are fundamental to the use of 2-Chlororesorcinol as an intermediate in the synthesis of more complex molecules.
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Hydrogenation: As a chlorophenol, 2-Chlororesorcinol can undergo catalytic hydrogenation, which can lead to dechlorination and/or reduction of the aromatic ring, depending on the catalyst and reaction conditions.[11]
Spectroscopic Analysis
Spectroscopic data is indispensable for the unambiguous identification and characterization of 2-Chlororesorcinol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 2-Chlororesorcinol is expected to show distinct signals for the aromatic protons and the hydroxyl protons. The chemical shifts and coupling patterns of the aromatic protons provide valuable information about their relative positions on the ring. The hydroxyl proton signals are often broad and their chemical shift can be concentration and solvent dependent. A ¹H NMR spectrum of 2-chlororesorcinol is available on SpectraBase.[4]
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¹³C NMR: The carbon NMR spectrum will exhibit six distinct signals for the six carbon atoms of the benzene ring, with their chemical shifts influenced by the attached substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Chlororesorcinol is characterized by specific absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:
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A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl groups. The broadness is due to hydrogen bonding.
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C-O stretching vibrations in the fingerprint region, typically around 1200 cm⁻¹.
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Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
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A C-Cl stretching vibration, which is typically found in the lower frequency region of the fingerprint. The presence of two OH bands in the IR spectrum of 4-chlororesorcinol has been attributed to the lack of free hydrogen bonding in the crystalline structure.[12] A similar phenomenon might be observed for 2-Chlororesorcinol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of 2-Chlororesorcinol. The molecular ion peak (M⁺) would be observed at m/z 144. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope. Common fragmentation pathways for phenols include the loss of CO and CHO radicals.[13][14]
Applications in Research and Drug Development
While direct applications are less documented than for its 4-chloro isomer, 2-Chlororesorcinol serves as a valuable intermediate in several areas:
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Pharmaceutical Synthesis: As a phenolic derivative, it can be a precursor for the synthesis of various pharmaceutical compounds.[1] The reactivity of its hydroxyl and chloro groups allows for diverse chemical modifications to build more complex molecular scaffolds. Chlorophenols, in general, are used as intermediates in the manufacturing of pharmaceuticals.[15]
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Dye Manufacturing: The electron-rich nature of the resorcinol core makes it a suitable component in the synthesis of various dyes.
Safety and Handling
2-Chlororesorcinol is a hazardous substance and must be handled with appropriate safety precautions.
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Hazard Statements:
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Precautionary Measures:
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Wear protective gloves, clothing, eye, and face protection.
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Use only in a well-ventilated area.
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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First Aid:
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If swallowed: Call a poison center or doctor if you feel unwell.
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If on skin: Wash with plenty of water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
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If inhaled: Remove person to fresh air and keep comfortable for breathing.
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For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chlororesorcinol is a chemical intermediate with a rich and varied chemistry that makes it a valuable tool for synthetic chemists in both academic and industrial settings. Its well-defined structure and predictable, albeit complex, reactivity allow for its incorporation into a wide range of molecular targets. A thorough understanding of its properties, as outlined in this guide, is essential for its safe and effective use in advancing scientific research and the development of new technologies, including novel pharmaceuticals and materials. Continued investigation into its biological activities and reaction mechanisms will undoubtedly unveil new opportunities for this versatile molecule.
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